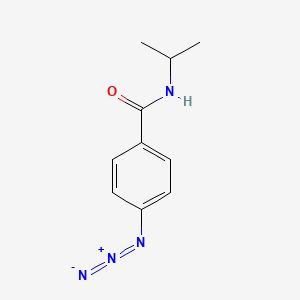
4-Azido-N-isopropyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-N-isopropyl-benzamide is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzamide structure with an isopropyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N-isopropyl-benzamide typically involves the following steps:
Formation of 4-Azidobenzoic Acid: This can be achieved by reacting 4-aminobenzoic acid with sodium nitrite and sodium azide under acidic conditions to introduce the azido group.
Amidation Reaction: The 4-azidobenzoic acid is then reacted with isopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Azido-N-isopropyl-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, organic solvents (e.g., dimethylformamide), and mild heating.
Cycloaddition: Copper(I) catalysts, alkynes, and organic solvents (e.g., tetrahydrofuran).
Reduction: Hydrogen gas, palladium on carbon catalyst, and organic solvents (e.g., ethanol).
Major Products
Amines: From reduction of the azido group.
Triazoles: From cycloaddition reactions with alkynes.
Scientific Research Applications
4-Azido-N-isopropyl-benzamide has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various nitrogen-containing heterocycles.
Materials Science: Employed in the development of functional materials through click chemistry.
Bioconjugation: Utilized in the modification of biomolecules for labeling and detection purposes.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 4-Azido-N-isopropyl-benzamide primarily involves the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings, which can interact with various biological targets. Additionally, the reduction of the azido group to an amine can lead to the formation of compounds that interact with specific enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Azidobenzoic Acid: Similar structure but lacks the isopropyl substituent on the nitrogen atom.
N-Isopropylbenzamide: Lacks the azido group, making it less reactive in cycloaddition reactions.
4-Azido-N-methyl-benzamide: Similar structure but with a methyl group instead of an isopropyl group.
Properties
IUPAC Name |
4-azido-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-7(2)12-10(15)8-3-5-9(6-4-8)13-14-11/h3-7H,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKOSLSIAOIRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














